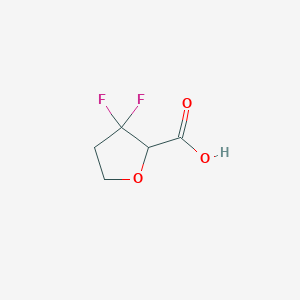

3,3-Difluorooxolane-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorooxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLILKVHHFMIWOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Difluorooxolane 2 Carboxylic Acid and Analogues

Retrosynthetic Analysis of the 3,3-Difluorooxolane-2-carboxylic Acid Skeleton

A retrosynthetic analysis of the target molecule, this compound, suggests several viable synthetic pathways. The primary disconnections can be made at the carbon-fluorine bonds and the bonds forming the oxolane ring.

One logical approach involves disconnecting the two C-F bonds at the C3 position. This leads back to a key intermediate: a 3-oxotetrahydrofuran-2-carboxylic acid derivative. This precursor already contains the required oxolane ring and the carboxylic acid (or ester) functionality, simplifying the problem to the selective difluorination of the ketone.

Alternatively, the synthesis can be approached by first constructing a difluorinated acyclic precursor, followed by a cyclization reaction to form the tetrahydrofuran (B95107) ring. This strategy would involve an intramolecular reaction, such as a Williamson ether synthesis, from a suitably functionalized difluorinated alcohol. A further retrosynthetic step would break down this acyclic precursor into simpler, commercially available starting materials.

A third pathway considers the simultaneous formation of the ring and introduction of the fluorine atoms, potentially through a fluorocyclization reaction of an unsaturated precursor. For instance, an intramolecular halocyclization of a gem-difluoroalkene could be a plausible route. nih.gov

Strategies for the Construction of the Difluorinated Oxolane Ring

The construction of the 3,3-difluorinated oxolane ring can be broadly categorized into two main phases: the formation of the basic tetrahydrofuran (oxolane) skeleton and the introduction of the geminal difluoro group at the C3 position.

The synthesis of the tetrahydrofuran ring is a well-established area of organic chemistry, with numerous methods available. nih.govorganic-chemistry.org These strategies are adaptable for preparing the precursors to this compound.

Intramolecular SN2 Reactions: A classical and widely used method involves the intramolecular cyclization of a linear substrate containing a hydroxyl group and a suitable leaving group (such as a halide or sulfonate). nih.gov This approach, often referred to as a Williamson ether synthesis, is reliable for forming the five-membered ether ring.

Acid-Catalyzed Cyclization of Diols: 1,4-diols can undergo dehydration and cyclization in the presence of an acid catalyst to yield tetrahydrofuran derivatives. The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium (B1175870) nitrate (B79036) provides tetrahydrofuran derivatives with high yield and stereoselectivity. organic-chemistry.org

Radical Cyclizations: Radical reactions offer a powerful alternative for ring construction. diva-portal.org For example, a 5-exo-trig cyclization of a radical generated from a monoallylated 1,2-diol can produce substituted tetrahydrofurans. nih.gov These methods are often tolerant of various functional groups.

Cycloaddition Reactions: [3+2] cycloaddition strategies can efficiently construct the tetrahydrofuran ring, forming multiple bonds and stereocenters in a single step. nih.gov

The following table summarizes selected general methods for tetrahydrofuran synthesis.

| Method | Precursor Type | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Intramolecular SN2 Cyclization | Hydroxy-halide or Hydroxy-sulfonate | Base (e.g., NaH) | nih.gov |

| Acid-Catalyzed Dehydration | 1,4-Diol | Acid (e.g., H2SO4), Cerium Ammonium Nitrate | organic-chemistry.org |

| Radical Cyclization | Unsaturated Alcohol | Radical Initiator (e.g., AIBN), Bu3SnH | diva-portal.org |

| Photoredox-Catalyzed Cyclization | Monoallylated Diol | Visible Light, Photocatalyst | nih.gov |

The introduction of the gem-difluoro group is the most critical step in the synthesis. This can be achieved through electrophilic, nucleophilic, or radical-mediated pathways, each with its own set of reagents and substrate requirements.

Electrophilic fluorination typically involves the reaction of an electron-rich substrate, such as an enolate or enol ether, with an electrophilic fluorine source ("F+"). alfa-chemistry.com N-F reagents are common sources of electrophilic fluorine. researchgate.net

A plausible strategy for synthesizing this compound would involve the double fluorination of a β-keto ester precursor, specifically an ester of 3-oxotetrahydrofuran-2-carboxylic acid. The reaction would proceed via the enolate intermediate, which would be sequentially fluorinated. Reagents such as N-fluorobenzenesulfonimide (NFSI) are effective for such transformations. soton.ac.uk Another powerful electrophilic fluorinating agent is Selectfluor. researchgate.net

Hypervalent iodine reagents in combination with a fluoride (B91410) source can also achieve electrophilic fluorination. For instance, the combination of PhI(OCOCF₃)₂ and a pyridine·HF complex has been used to fluorinate olefins. organic-chemistry.org A catalytic system using an iodoarene, an oxidizing agent like m-CPBA, and aqueous HF has also been developed for the fluorination of 1,3-dicarbonyl compounds. nih.gov

| Precursor Type | Fluorinating Agent | Typical Conditions | Reference |

|---|---|---|---|

| β-Keto Ester / Enolate | Selectfluor (F-TEDA-BF4) | Aprotic Solvent | researchgate.net |

| Enamine Intermediate | N-Fluorobenzenesulfonimide (NFSI) | Sequential fluorination | soton.ac.uk |

| 1,3-Dicarbonyl Compound | Ar-I (cat.), m-CPBA, aq. HF | 1,2-Dichloroethane, 49 °C | nih.gov |

| Aryl Stannanes | High-valent silver complexes | Late-stage fluorination | acs.org |

Nucleophilic fluorination involves the use of a nucleophilic fluoride source (F-) to displace a leaving group or react with an electrophilic center. alfa-chemistry.com A common application is the deoxofluorination of ketones to form gem-difluoroalkanes. organic-chemistry.org

For the synthesis of the target molecule, this would entail the conversion of a 3-oxotetrahydrofuran-2-carboxylic acid ester to the 3,3-difluoro derivative. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor) are standard for this transformation. researchgate.netsoton.ac.uk These reagents convert the carbonyl group into a gem-difluoride under relatively mild conditions. Another option involves aminodifluorosulfinium tetrafluoroborate (B81430) salts, which can act as deoxofluorinating agents when promoted by a fluoride source. organic-chemistry.org

A significant challenge with these methods is the potential for side reactions, such as elimination, especially given the presence of the ester group alpha to the ketone. Careful optimization of reaction conditions is therefore essential.

Radical reactions provide unique pathways for the synthesis of complex fluorinated molecules. ucla.edu A radical-mediated fluorocyclization could potentially construct the difluorinated oxolane ring in a single, convergent step.

One such strategy involves the intramolecular cyclization of a difluorinated alkene. For example, an intramolecular halocyclization reaction with gem-difluoroalkenes has been shown to generate cyclic ethers. nih.gov This reaction proceeds through an uncommon 6-endo-tet cyclization process, with the regioselectivity controlled by the increased electrophilicity at the fluorinated carbon. nih.gov This suggests that a suitably designed unsaturated alcohol containing a gem-difluoroalkene moiety could undergo a 5-exo cyclization to form the desired 3,3-difluorooxolane ring system. Visible-light photoredox catalysis has emerged as a powerful tool for initiating such radical C-C bond cleavage and functionalization reactions under mild conditions. nih.gov

Ring Expansion or Contraction Strategies for Difluorooxolane Systems

The construction of the core oxolane ring can be approached through the rearrangement of smaller or larger ring systems. These strategies are powerful for creating specific substitution patterns that might be difficult to access through linear cyclization precursors.

Ring Expansion: This approach typically involves the rearrangement of a smaller, strained ring, such as a cyclopropane (B1198618) or oxetane, to form the more stable five-membered oxolane ring. A particularly relevant strategy involves the acid-catalyzed ring expansion of cyclopropyl (B3062369) ketones. For instance, research has demonstrated the synthesis of 3-fluoro-2,5-disubstituted furans through the ring expansion of gem-difluorocyclopropyl ketones. rsc.org This transformation is driven by the activation of the carbonyl group by a Brønsted acid, which facilitates the cleavage of the cyclopropane ring and subsequent rearrangement to the five-membered furan (B31954) ring. rsc.org A similar strategy could conceivably be applied to a precursor like 1-(gem-difluorocyclopropyl)ethan-1,2-diol, where acid catalysis could promote a pinacol-type rearrangement, expanding the three-membered ring into the five-membered difluorooxolane skeleton.

Ring Contraction: Conversely, ring contraction involves reducing the size of a larger ring, such as a six-membered tetrahydropyran (B127337) derivative. etsu.edu Common methods for one-carbon ring contractions include the Favorskii, Wolff, and Wagner-Meerwein rearrangements. etsu.edu For example, the Favorskii rearrangement of an α-halo-cyclohexanone can yield a cyclopentanecarboxylic acid. Applying this to a heterocyclic system, a suitably functionalized 4,4-difluoro-3-halotetrahydropyran-2-one could potentially undergo a base-induced ring contraction to furnish a this compound derivative. Another approach is the thallium(III)-promoted oxidative rearrangement of alkylcyclohexanones, which directly yields cyclopentanecarboxylic acids. etsu.edu The adaptation of such oxidative rearrangements to difluorinated heterocyclic systems represents a potential, though challenging, route to the target structure.

| Strategy | Precursor Type | Key Reagents/Conditions | Potential Product |

| Ring Expansion | gem-Difluorocyclopropyl ketone/diol | Brønsted or Lewis Acids (e.g., CF₃SO₃H) | 3-Fluoro-furan / 3,3-Difluoro-oxolane |

| Ring Contraction | α-Halo-tetrahydropyranone | Base (e.g., NaOMe) | 3,3-Difluorooxolane-2-carboxylate |

| Ring Contraction | Tetrahydropyran derivative | Thallium(III) salts, Hypervalent Iodine | This compound |

Introduction and Functionalization of the Carboxylic Acid Moiety

Once the 3,3-difluorooxolane core is established, the introduction of the C2-carboxylic acid is a critical step. Several classical organic transformations can be employed for this purpose.

The carboxylation of an organometallic species is a direct method for installing a carboxylic acid group. The Grignard reaction is a prime example of this approach. libretexts.org This method involves the formation of a Grignard reagent from an organohalide, followed by its reaction with carbon dioxide (CO₂), typically from dry ice or gaseous CO₂. nih.govgoogle.com Subsequent acidic workup protonates the resulting carboxylate salt to yield the carboxylic acid. libretexts.org

For the synthesis of this compound, this would require a precursor such as 2-bromo-3,3-difluorooxolane. The formation of the Grignard reagent (3,3-difluorooxolan-2-yl)magnesium bromide and its subsequent reaction with CO₂ would yield the desired product. A primary challenge is the stability of the Grignard reagent, as the electron-withdrawing fluorine atoms on the adjacent carbon could influence its formation and reactivity.

The hydrolysis of a nitrile (-C≡N) group is a reliable and high-yielding method for producing carboxylic acids. This transformation can be carried out under either acidic or basic conditions. The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid (in acid) or a carboxylate salt (in base).

To apply this to the target molecule, a precursor such as 3,3-difluorooxolane-2-carbonitrile would be required.

Acidic Hydrolysis: Heating the nitrile under reflux with an aqueous acid (e.g., HCl or H₂SO₄) would directly produce this compound and an ammonium salt.

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH) would initially form the sodium salt of the carboxylic acid. A subsequent acidification step is necessary to obtain the free carboxylic acid.

The oxidation of a primary alcohol or an aldehyde at the C2 position of the oxolane ring is a common and effective strategy for synthesizing the target carboxylic acid. libretexts.org

The oxidation of a primary alcohol, such as (3,3-difluorooxolan-2-yl)methanol, to a carboxylic acid typically requires strong oxidizing agents and proceeds through an intermediate aldehyde. chemguide.co.uk To ensure the reaction goes to completion and does not stop at the aldehyde stage, an excess of the oxidizing agent is used, and the reaction is often heated under reflux. libretexts.orgchemguide.co.uk If starting from the corresponding aldehyde, 3,3-difluorooxolane-2-carbaldehyde, milder oxidation conditions can be employed.

A variety of reagents are available for this transformation, each with different levels of reactivity and selectivity.

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium Dichromate (K₂Cr₂O₇) | Dilute H₂SO₄, heat under reflux | A strong, classic oxidant. The orange Cr₂O₇²⁻ is reduced to green Cr³⁺. passmyexams.co.uk |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temp. | Powerful oxidant, can be aggressive towards other functional groups. organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Strong oxidant, can cleave other bonds if not controlled. |

| TEMPO/Sodium Hypochlorite | Biphasic system (e.g., DCM/H₂O) | A milder, metal-free alternative, often highly selective for primary alcohols. organic-chemistry.org |

Stereoselective Synthesis of this compound Enantiomers

Creating a specific enantiomer of the target molecule requires the use of asymmetric synthesis techniques, where a chiral influence directs the formation of one stereoisomer over the other.

Asymmetric catalysis is a powerful tool for constructing chiral molecules, including cyclic ethers. This can be achieved by using a small amount of a chiral catalyst to control the stereochemical outcome of a key ring-forming or functionalization step.

For the synthesis of an enantiomerically pure 3,3-difluorooxolane derivative, an asymmetric cyclization could be employed. For example, the enantioselective synthesis of substituted oxetanes has been achieved through methods like the Williamson etherification of a chiral β-halo ketone reduction product or through [2+2] cycloadditions using chiral catalysts. acs.org These principles can be extended to the formation of five-membered rings. A hypothetical chiral diol precursor could be selectively cyclized using a chiral catalyst to form the oxolane ring with a defined stereocenter at the C2 position.

Alternatively, an asymmetric reaction could be performed on a pre-existing prochiral difluorooxolane. For instance, the asymmetric reduction of a ketone at the C2 position could set the stereocenter, which is then carried through to the final carboxylic acid. Organocatalysis, using small chiral organic molecules like proline and its derivatives, has emerged as a key strategy for such asymmetric transformations, including the synthesis of complex fluorinated molecules. nih.gov

Chiral Auxiliary-Mediated Approaches to the Oxolane Core

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a prochiral substrate to direct a stereoselective transformation. youtube.com After the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered. youtube.com For the synthesis of the this compound core, a chiral auxiliary can be employed to control the stereochemistry at the C2 position.

One plausible strategy involves the use of an Evans-type oxazolidinone auxiliary or more recent oxazinanone auxiliaries. nih.govcapes.gov.br These are typically acylated with a suitable precursor, and the subsequent reactions are directed by the steric bulk of the auxiliary. For instance, an N-acyl oxazolidinone derived from a γ-hydroxy-α,β-unsaturated ester could be a key intermediate. The conjugate addition of a nucleophile to this system, guided by the chiral auxiliary, would establish the stereocenter at the future C2 position of the oxolane ring. Subsequent intramolecular cyclization would then form the oxolane core.

Another approach could utilize pseudoephenamine as a chiral auxiliary, which has shown remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. acs.org An amide derived from pseudoephenamine and a suitable oxolane precursor could undergo diastereoselective alkylation or other modifications to build the desired stereochemistry.

Table 1: Examples of Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Type | Potential Application in Oxolane Synthesis | Key Feature |

| Evans Oxazolidinone | Amide-based | Control of stereochemistry at C2 via conjugate addition or alkylation. | Well-established, predictable stereochemical outcomes. |

| (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one | Oxazinanone | Higher stereoselectivities in enolate alkylations compared to oxazolidinones. nih.gov | Enhanced steric hindrance directing the reaction. nih.gov |

| Pseudoephenamine | Amino alcohol | Diastereoselective alkylation to set the C2 stereocenter. | High crystallinity of derivatives aids in purification. acs.org |

Diastereoselective Control in Fluorination and Cyclization Steps

Achieving the desired stereochemistry of the this compound requires careful control over both the fluorination and cyclization steps.

Diastereoselective Fluorination:

A key step in the synthesis is the introduction of the two fluorine atoms at the C3 position. A potential strategy involves the diastereoselective fluorination of a cyclic ketone precursor. The enantioselective α-fluorination of cyclic ketones has been successfully achieved using organocatalysis. sunderland.ac.uknih.gov For instance, a primary amine functionalized Cinchona alkaloid can catalyze the direct and asymmetric α-fluorination of various cyclic substrates. sunderland.ac.uknih.gov

Starting with a chiral γ-lactone that already possesses the desired stereochemistry at C2, reduction to the corresponding lactol followed by oxidation would yield a 3-oxolanone. The subsequent diastereoselective fluorination of this ketone would be directed by the existing stereocenter at C2. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) are commonly used in these transformations. nih.gov The first fluorination would proceed with a certain diastereoselectivity, and the second fluorination to generate the gem-difluoro moiety would follow. The stereochemical outcome is often dependent on the catalyst and the substrate. nih.gov

Diastereoselective Cyclization:

Alternatively, the oxolane ring can be formed through a diastereoselective cyclization reaction. The direct oxidative cyclization of 1,5-dienes is a valuable method for the diastereoselective synthesis of substituted tetrahydrofurans. bohrium.com A suitably substituted and stereodefined 1,5-diene could undergo oxidative cyclization to form the oxolane ring with the desired relative stereochemistry.

Another approach is the intramolecular cyclization of epoxy alcohols. acs.orgrsc.org A chiral epoxy alcohol precursor, where the stereocenters are already established, can undergo base-mediated cyclization to form the oxolane ring with high diastereoselectivity. acs.org

Table 2: Potential Diastereoselective Reactions

| Reaction Type | Substrate Example | Reagents/Catalyst | Expected Outcome |

| Asymmetric Fluorination | Chiral 3-oxolanone | Cinchona alkaloid derivative, NFSI | Diastereoselective introduction of fluorine atoms at C3. nih.gov |

| Oxidative Diene Cyclization | Chiral 1,5-diene | Metal catalyst (e.g., Pd, Ru) | Diastereoselective formation of the oxolane ring. bohrium.com |

| Epoxy Alcohol Cyclization | Chiral γ,δ-epoxy alcohol | Base (e.g., NaH) | Diastereoselective formation of the oxolane ring. acs.org |

Resolution Techniques for Enantiopure this compound

When a synthesis produces a racemic or diastereomeric mixture, resolution techniques are necessary to isolate the desired enantiomer.

Enzymatic Resolution:

Enzymatic resolution is a powerful method for separating enantiomers of carboxylic acids. mdpi.comresearchgate.netresearchgate.net Hydrolase enzymes, such as lipases, can selectively catalyze the hydrolysis of one enantiomer of an ester precursor, leaving the other enantiomer unreacted. mdpi.comresearchgate.netresearchgate.net For the synthesis of enantiopure this compound, the racemic carboxylic acid could be esterified and then subjected to enzymatic hydrolysis. One enantiomer of the ester would be selectively hydrolyzed to the carboxylic acid, which can then be separated from the unreacted ester enantiomer. mdpi.comresearchgate.netresearchgate.net

Chiral Resolving Agents:

Another common method is the use of chiral resolving agents. libretexts.org A racemic carboxylic acid can be reacted with a single enantiomer of a chiral amine to form a mixture of diastereomeric salts. libretexts.org These diastereomeric salts have different physical properties, such as solubility, and can be separated by crystallization. libretexts.org After separation, the individual diastereomeric salts can be treated with acid to liberate the enantiomerically pure carboxylic acids.

Chiral Chromatography:

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation.

Table 3: Resolution Techniques for Enantiopure Carboxylic Acids

| Technique | Principle | Application to Target Molecule |

| Enzymatic Resolution | Enantioselective hydrolysis of an ester by a hydrolase. mdpi.comresearchgate.netresearchgate.net | Racemic ester of this compound is treated with a lipase (B570770) to selectively hydrolyze one enantiomer. |

| Chiral Resolving Agents | Formation of diastereomeric salts with a chiral base. libretexts.org | Racemic this compound is reacted with a chiral amine (e.g., (R)-1-phenylethylamine) to form separable diastereomeric salts. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of the enantiomers of this compound or its ester derivative. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fluorinated compounds is crucial to minimize environmental impact. dovepress.comresearchgate.net

Use of Greener Fluorinating Agents:

Traditional fluorinating agents can be hazardous. dovepress.com Research is ongoing to develop safer and more environmentally friendly alternatives. bioengineer.orgsciencedaily.com For instance, the use of potassium fluoride in the presence of a phase-transfer catalyst or in ionic liquids can be a greener alternative to more aggressive reagents. sciencedaily.com Recent breakthroughs include the development of stable and less hygroscopic fluorinating agents derived from common fluoride salts. bioengineer.org

Catalytic Methods:

The use of catalytic methods, both metal-based and organocatalytic, is a cornerstone of green chemistry as it reduces the amount of waste generated. rsc.org The enantioselective fluorination and cyclization steps discussed earlier, which employ catalytic amounts of a chiral catalyst, are examples of this principle. sunderland.ac.uknih.govbohrium.com

Aqueous Media:

Performing reactions in water is highly desirable from a green chemistry perspective. rsc.org While fluorination reactions have traditionally been carried out in anhydrous organic solvents, recent studies have shown that some fluorinations can be performed in aqueous media, which simplifies purification and reduces the use of volatile organic compounds. rsc.org

Atom Economy:

Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. Cyclization and addition reactions generally have better atom economy than substitution or elimination reactions.

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Safer Reagents | Use of KF with a phase-transfer catalyst instead of more hazardous fluorinating agents. sciencedaily.com |

| Catalysis | Employing organocatalysts for asymmetric fluorination to reduce waste. sunderland.ac.uknih.gov |

| Benign Solvents | Exploring the use of water or ionic liquids as reaction media. rsc.org |

| Atom Economy | Designing the synthesis around addition and cyclization reactions. |

Chemical Reactivity and Derivatization of 3,3 Difluorooxolane 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety of 3,3-Difluorooxolane-2-carboxylic acid is the primary site of chemical transformations, allowing for a variety of derivatizations. These reactions can be broadly categorized into nucleophilic acyl substitutions, reductions, and reactions involving the carboxylate anion.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. organic-chemistry.orgreddit.com In these reactions, a nucleophile replaces the hydroxyl group of the carboxylic acid. organic-chemistry.orgreddit.com For this compound, the inductive effect of the adjacent fluorine atoms is anticipated to increase the partial positive charge on the carbonyl carbon, thereby facilitating nucleophilic attack.

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com For this compound, this reaction would yield the corresponding 3,3-difluorooxolane-2-carboxylate ester.

The mechanism involves the initial protonation of the carbonyl oxygen by a strong acid catalyst, such as sulfuric acid or tosic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product. masterorganicchemistry.commasterorganicchemistry.com

| Reactants | Reagents/Catalysts | Product |

| This compound, Alcohol (e.g., Methanol, Ethanol) | Strong acid catalyst (e.g., H₂SO₄, TsOH) | Alkyl 3,3-difluorooxolane-2-carboxylate |

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a viable reaction for derivatives of this compound. This process is also typically acid or base-catalyzed.

The formation of amides from this compound can be achieved by its reaction with ammonia or primary and secondary amines. libretexts.org Direct reaction with an amine is generally not feasible and requires the use of coupling reagents to activate the carboxylic acid. uni-kiel.de

Common peptide coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization. uni-kiel.deuniurb.it Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU). uniurb.itpeptide.com The activated carboxylic acid, often an active ester or a symmetrical anhydride, then readily reacts with the amine to form the amide bond. uni-kiel.de

| Reactants | Coupling Reagents/Additives | Product |

| This compound, Amine (R-NH₂) | DCC/HOBt, EDC/HOAt, HATU, PyBOP | N-substituted 3,3-Difluorooxolane-2-carboxamide |

Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have also been shown to be effective for the direct amidation of carboxylic acids. nih.gov

This compound can be converted into its more reactive acid chloride derivative, 3,3-Difluorooxolane-2-carbonyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.comgoogle.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the chloride ion. khanacademy.org

The formation of a symmetrical anhydride, bis(3,3-difluorooxolane-2-carbonyl) anhydride, can be achieved through the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀), or by reacting the acid chloride with the carboxylate salt of the acid. khanacademy.orgnih.govtcichemicals.com Mixed anhydrides can also be formed by reacting this compound with another carboxylic acid derivative, such as an acyl chloride. google.com

| Reactant | Reagent | Product |

| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3,3-Difluorooxolane-2-carbonyl chloride |

| This compound | Dehydrating agent (e.g., P₄O₁₀) | Bis(3,3-difluorooxolane-2-carbonyl) anhydride |

| 3,3-Difluorooxolane-2-carbonyl chloride, 3,3-Difluorooxolane-2-carboxylate | - | Bis(3,3-difluorooxolane-2-carbonyl) anhydride |

The carboxylic acid group of this compound can be reduced to a primary alcohol, (3,3-difluorooxolan-2-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent. docbrown.infobritannica.commasterorganicchemistry.comquora.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup. docbrown.infolibretexts.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. docbrown.infolibretexts.org

The mechanism of reduction with LiAlH₄ involves the initial deprotonation of the carboxylic acid to form a lithium carboxylate salt, followed by the transfer of hydride ions from the aluminate complex to the carbonyl carbon. reddit.commasterorganicchemistry.com This process ultimately leads to the formation of the primary alcohol after hydrolysis. docbrown.info

Selective reduction to the corresponding aldehyde, 3,3-difluorooxolane-2-carbaldehyde, is more challenging as aldehydes are more readily reduced than carboxylic acids. britannica.comlibretexts.org This transformation typically requires a two-step process, such as the conversion of the carboxylic acid to its acid chloride or ester derivative, followed by reduction with a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminum hydride (DIBAL-H) at low temperatures. organic-chemistry.orglibretexts.orgresearchgate.net

| Reactant | Reagent | Product |

| This compound | 1. LiAlH₄ in ether/THF, 2. H₃O⁺ | (3,3-difluorooxolan-2-yl)methanol |

| 3,3-Difluorooxolane-2-carbonyl chloride | LiAl(O-t-Bu)₃H | 3,3-difluorooxolane-2-carbaldehyde |

| Methyl 3,3-difluorooxolane-2-carboxylate | DIBAL-H at -78 °C | 3,3-difluorooxolane-2-carbaldehyde |

Deprotonation of this compound with a suitable base yields the 3,3-difluorooxolane-2-carboxylate anion. This carboxylate can act as a nucleophile in various reactions. For instance, it can participate in Williamson ether synthesis-type reactions with alkyl halides to form esters, although this is less common than Fischer esterification. A more significant reaction of the carboxylate anion is its role in nucleophilic acyl substitution reactions, particularly in the formation of anhydrides as previously mentioned.

The silver salt of the carboxylate can undergo the Hunsdiecker reaction when treated with bromine, leading to decarboxylation and the formation of a 2-bromo-3,3-difluorooxolane. britannica.com This reaction provides a method for shortening the carbon chain. britannica.com

Decarboxylation Pathways

The removal of the carboxyl group from this compound is a key transformation for accessing 3,3-difluorooxolane scaffolds. While direct thermal decarboxylation typically requires high temperatures, modern synthetic methods, particularly those involving photoredox catalysis, offer milder and more versatile pathways.

Visible light-promoted photoredox catalysis has emerged as a powerful tool for the decarboxylation of aliphatic carboxylic acids. nih.govorganic-chemistry.orgacs.orgfao.org This method involves the single-electron oxidation of a carboxylate to form a carboxyl radical, which rapidly extrudes carbon dioxide to generate an alkyl radical. nih.govresearchgate.net In the context of this compound, this would generate a key 3,3-difluorooxolan-2-yl radical intermediate. This radical can then be trapped by various reagents to achieve a range of functionalizations, such as fluorination, acylation, and arylation. nih.govchinesechemsoc.orgresearchgate.net

The general mechanism for photoredox decarboxylative functionalization proceeds via the following steps:

Formation of a carboxylate from the carboxylic acid using a base.

Excitation of a photocatalyst (e.g., an Iridium or Ruthenium complex) with visible light. wikipedia.org

Single-electron transfer (SET) from the carboxylate to the excited photocatalyst, generating a carboxyl radical and the reduced form of the catalyst.

Rapid extrusion of CO₂ to form an alkyl radical (the 3,3-difluorooxolan-2-yl radical).

The alkyl radical engages in the desired bond-forming reaction (e.g., atom transfer or coupling with another substrate).

The photocatalyst is regenerated in a subsequent redox event to complete the catalytic cycle.

Recent advancements have also demonstrated metal- and light-free hydrodecarboxylation methods, which may present a more sustainable option for specific transformations. acs.org The choice of catalyst, reagents, and reaction conditions dictates the ultimate product of these decarboxylation-based functionalization strategies.

| Method | Catalyst/Conditions | Radical Intermediate | Potential Product Type | Reference |

|---|---|---|---|---|

| Decarboxylative Fluorination | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Selectfluor, blue LEDs | 3,3-Difluorooxolan-2-yl radical | 2,3,3-Trifluorooxolane | nih.gov |

| Decarboxylative Acylation | Photoredox/Nickel dual catalysis, Thioester | 3,3-Difluorooxolan-2-yl radical | 2-Acyl-3,3-difluorooxolane | chinesechemsoc.orgchinesechemsoc.org |

| Decarboxylative Polyfluoroarylation | Ir(dFFppy)₂(dtbpy)PF₆, Perfluoroarene, blue LEDs | 3,3-Difluorooxolan-2-yl radical | 2-(Polyfluoroaryl)-3,3-difluorooxolane | researchgate.net |

| Decarboxylative Trifluoromethylation | Photoredox/Copper dual catalysis, CF₃ source | 3,3-Difluorooxolan-2-yl radical | 2-(Trifluoromethyl)-3,3-difluorooxolane | nih.gov |

| Hydrodecarboxylation | K₂S₂O₈, 2,4,6-collidine, heat (metal/light-free) | 3,3-Difluorooxolan-2-yl radical | 3,3-Difluorooxolane | acs.org |

Transformations Involving the Difluorinated Oxolane Ring System

Reactivity of the gem-Difluoro Moiety towards Nucleophiles or Electrophiles

The gem-difluoro group (CF₂) on a saturated carbon, as in the oxolane ring of this compound, is generally considered to be chemically inert towards both nucleophilic and electrophilic attack under typical conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, making direct substitution challenging.

This low reactivity contrasts sharply with the behavior of gem-difluoroalkenes, where the double bond activates the CF₂ group towards nucleophilic attack via an addition-elimination mechanism. nih.govnih.govorganic-chemistry.org In the saturated 3,3-difluorooxolane system, the primary influence of the gem-difluoro moiety is its powerful inductive electron-withdrawing effect. This effect polarizes adjacent bonds and influences the reactivity of other positions on the ring. For instance, it increases the acidity of the proton at C2 and would destabilize any carbocation development at C2 or C4.

While direct reaction at the CF₂ group is unlikely, extreme conditions or specialized reagents could potentially lead to transformation. For example, Lewis acid-catalyzed ring-opening of gem-difluorinated cyclopropanes proceeds via activation of a C-F bond to form a fluoroallyl cation. acs.org A similar Lewis acid-assisted activation of a C-F bond in the oxolane ring, while mechanistically demanding, cannot be entirely ruled out under forcing conditions.

Ring-Opening Reactions of the Oxolane Heterocycle

The oxolane (tetrahydrofuran) ring is a stable five-membered ether, but it can undergo ring-opening reactions under specific, typically acidic, conditions. The presence of the electron-withdrawing gem-difluoro group at the C3 position is expected to influence the regioselectivity and rate of such reactions by destabilizing adjacent positive charge buildup, potentially making the C2-O1 bond more susceptible to cleavage compared to the C5-O1 bond.

Several strategies applicable to the ring-opening of tetrahydrofuran and its derivatives could plausibly be applied to 3,3-difluorooxolane systems:

Lewis Acid Catalysis : Strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or aluminum triflate (Al(OTf)₃) can coordinate to the ether oxygen, activating the ring towards nucleophilic attack. researchgate.netnih.govmdpi.com This can lead to fluorohydrins or other ring-opened products depending on the nucleophile present. Computational studies on related systems suggest that the reaction can proceed through various pathways involving a Lewis acid-epoxide complex. researchgate.netnih.gov

Frustrated Lewis Pairs (FLPs) : Intramolecular FLPs have been shown computationally and experimentally to activate and open the THF ring. nih.govacs.org This occurs via a concerted mechanism where the Lewis acidic center coordinates to the oxygen while the Lewis basic center attacks one of the α-carbons.

Promoters : Reagents like tellurium tetrabromide (TeBr₄) have been shown to induce unexpected ring-opening of THF. rsc.org Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), can also act as powerful promoters for epoxide ring-opening by activating the C-O bond through hydrogen bonding, a principle that could extend to oxolanes. arkat-usa.org

| Method | Reagent/Catalyst | Mechanism/Key Intermediate | Potential Outcome for 3,3-Difluorooxolane | Reference |

|---|---|---|---|---|

| Lewis Acid Catalysis | BF₃·OEt₂, Al(OTf)₃, TiCl₄ | Oxygen coordination, nucleophilic attack | Formation of functionalized butanol derivatives | researchgate.netmdpi.comnih.gov |

| Frustrated Lewis Pair (FLP) Activation | Intramolecular G13/P-based FLPs | Concerted attack by Lewis acid/base centers | Ring-opened zwitterionic species | nih.govacs.org |

| Reagent-Induced Opening | TeBr₄ / Ph₃P | Complex formation and nucleophilic ring cleavage | Formation of a 4-(tetrabromotelluro)butoxy derivative | rsc.org |

| Fluorinated Alcohol Promotion | TFE or HFIP as solvent/promoter | Electrophilic activation via H-bonding | Enhanced reactivity towards weak nucleophiles | arkat-usa.org |

Derivatization at the Oxolane Ring for Scaffold Diversification

Beyond transformations involving the carboxylic acid or ring-opening, derivatization of the oxolane ring itself via C-H functionalization represents a powerful strategy for scaffold diversification. The most likely positions for such reactions on the 3,3-difluorooxolane ring are C4 and C5, and to a lesser extent, C2 (after decarboxylation).

The directing effect of the gem-difluoro group would be critical. Its strong inductive effect would deactivate the adjacent C2 and C4 positions towards electrophilic attack but could activate them towards deprotonation or radical abstraction.

Plausible strategies include:

Radical C-H Functionalization : Methods that generate radicals on the oxolane ring could enable the introduction of new substituents. For example, hydrogen atom transfer (HAT) reactions could selectively abstract a hydrogen atom, with the regioselectivity influenced by electronics and bond dissociation energies.

Palladium-Catalyzed C-H Functionalization : Transition metal-catalyzed reactions are a mainstay for C-H activation. Palladium catalysts have been used for C-H functionalization of indole (B1671886) heterocycles, followed by elimination to form gem-difluoro olefins, demonstrating the compatibility of such catalysts with fluorinated moieties. semanticscholar.org Similar strategies could potentially be adapted for direct C-H arylation or alkylation of the saturated oxolane ring.

The development of C-H functionalization methods for such a challenging, electron-deficient substrate remains a significant area for future research.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Transition States

Understanding the mechanisms of the key transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. While specific computational and experimental studies on this exact molecule are limited, mechanistic paradigms from analogous systems provide significant insight.

Photoredox Decarboxylation: The mechanism of photoredox-catalyzed decarboxylation is well-studied. nih.govrsc.org Stern-Volmer fluorescence quenching studies on similar systems confirm that the excited state of the photocatalyst is typically quenched by the carboxylate. researchgate.net The process can follow either an oxidative or reductive quenching cycle depending on the specific catalyst and substrates. For the decarboxylative fluorination of aliphatic acids, evidence points to an oxidative quenching pathway where the photocatalyst is first reduced by the N-F reagent (e.g., Selectfluor) before oxidizing the carboxylate. nih.gov The key step is the irreversible and rapid extrusion of CO₂ from the carboxyl radical to form the alkyl radical, which then drives the reaction forward. nih.govacs.org Computational studies and kinetic isotope effects have been used to evaluate the key transition states in related dual catalytic cycles, confirming, for example, the nature of halogen-atom transfer or hydrogen-atom transfer steps. acs.org

Ring-Opening Reactions: The mechanisms of acid-catalyzed ring-opening of ethers are generally understood to involve protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack (Sₙ2) or cleavage to a carboxonium ion intermediate (Sₙ1). For the 3,3-difluorooxolane system, the Sₙ1 pathway at the C2 position would be highly disfavored due to the destabilizing inductive effect of the adjacent CF₂ group. Therefore, an Sₙ2-type mechanism is more plausible. Density Functional Theory (DFT) calculations on the FLP-mediated ring-opening of THF have elucidated the transition states, showing that the activation energy is determined primarily by the deformation energy required to bring the THF molecule into a suitable geometry for attack. nih.gov These studies highlight that the interaction is dominated by the donation from the Lewis base (e.g., a phosphine) into a σ*(C–O) orbital of the THF ring. nih.govacs.org

Role of Fluorine in Directing Reactivity and Selectivity

The presence of geminal fluorine atoms at the C-3 position of the oxolane ring in this compound profoundly influences its chemical behavior. These fluorine atoms are not mere spectators; they actively direct the molecule's reactivity and the selectivity of its transformations through a combination of potent electronic and steric effects.

Inductive Effect and Acidity

The most significant electronic influence exerted by the fluorine atoms is the negative inductive effect (-I effect). Fluorine is the most electronegative element, and its presence causes a strong pull of electron density away from the adjacent carbon atoms and through the sigma bond framework of the molecule. libretexts.orgreddit.com This electron-withdrawing effect has a pronounced impact on the acidity of the carboxylic acid group at the C-2 position.

The inductive pull of the two fluorine atoms delocalizes the negative charge of the corresponding carboxylate anion (conjugate base) formed upon deprotonation. libretexts.org This dispersal of charge stabilizes the carboxylate anion, making it a weaker base. According to the principles of acid-base chemistry, a more stable conjugate base corresponds to a stronger acid. reddit.com Consequently, this compound is significantly more acidic than its non-fluorinated counterpart, oxolane-2-carboxylic acid. This is reflected in a lower acid dissociation constant (pKa) value. The enhanced acidity is a critical factor in reactions where the carboxylate anion acts as a nucleophile or in acid-catalyzed processes.

Table 1: Comparison of Acidity in Carboxylic Acids

| Compound | Structure | Key Feature | Typical pKa Range | Influence of Fluorine |

|---|---|---|---|---|

| Acetic Acid | CH₃COOH | Aliphatic reference | ~4.76 | Baseline |

| Fluoroacetic Acid | FCH₂COOH | Single α-fluorine | ~2.59 | Increased acidity due to -I effect. libretexts.org |

Conformational Control and Stereoselectivity

Beyond electronics, fluorine substitution imposes significant conformational constraints on the five-membered oxolane ring. The steric bulk and unique stereoelectronic properties of the C-F bonds influence the ring's puckering and the preferred spatial orientation of the carboxylic acid group. Fluorine substitution is known to have a profound impact on molecular conformation in aliphatic chains and rings. The introduction of a 1,3-difluoro motif can strongly influence the conformational profiles of alkane chains. nih.gov

In this compound, the gem-difluoro group at C-3 restricts the flexibility of the ring, locking it into a more defined envelope or twist conformation. This rigidification dictates the orientation of the adjacent C-2 carboxylic acid group, positioning it in a specific axial or equatorial-like position. This fixed conformation can lead to high levels of stereoselectivity in reactions. masterorganicchemistry.com For instance, during the derivatization of the carboxylic acid or reactions on the ring itself, reagents will preferentially approach from the less sterically hindered face, leading to the formation of a single or major stereoisomer. masterorganicchemistry.com This control over the three-dimensional outcome of a reaction is a crucial advantage in the synthesis of complex, stereochemically defined molecules. masterorganicchemistry.com

Enhanced Electrophilicity and Derivatization

The powerful electron-withdrawing nature of the gem-difluoro group also enhances the electrophilicity of the carbonyl carbon in the carboxylic acid function. By pulling electron density away from the carboxyl group, the fluorine atoms make the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.

This increased reactivity facilitates a wide range of derivatization reactions. The formation of esters, amides, and acyl halides from this compound often proceeds under milder conditions or with greater efficiency compared to non-fluorinated analogues. nih.govyoutube.com For example, the conversion to an acyl fluoride (B91410), a valuable synthetic intermediate, can be achieved directly from the carboxylic acid using modern deoxyfluorinating reagents. researchgate.net These acyl fluorides exhibit a favorable balance of stability and reactivity for subsequent transformations. researchgate.net

Table 2: Influence of Geminal Fluorines on Reactivity

| Property | Effect of Fluorine Atoms | Chemical Consequence |

|---|---|---|

| Acidity | Increased | Facilitates deprotonation; influences acid-base reactions. |

| Electrophilicity of Carbonyl Carbon | Increased | Enhances reactivity towards nucleophiles, aiding in the synthesis of esters, amides, etc. youtube.com |

| Molecular Conformation | Restricted Ring Flexibility | Pre-organizes the molecule for selective reactions; directs the approach of reagents. nih.gov |

| Reaction Selectivity | High Stereodirection | Leads to the preferential formation of specific stereoisomers (stereoselectivity). masterorganicchemistry.commasterorganicchemistry.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetic Acid |

| Acyl fluoride |

| Flecainide |

| Fluoroacetic Acid |

| Fumaric acid |

| Maleic acid |

| Melatonin |

| Oxolane-2-carboxylic acid |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3,3-Difluorooxolane-2-carboxylic acid, a multi-faceted NMR approach utilizing ¹H, ¹³C, ¹⁹F, and ¹⁷O nuclei, along with two-dimensional techniques, is required for an unambiguous characterization.

Proton (¹H) NMR spectroscopy provides information on the number and chemical environment of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons at the C2, C4, and C5 positions, as well as the acidic proton of the carboxyl group.

The proton at C2 (H2) is expected to resonate at a downfield chemical shift due to the deshielding effects of the adjacent oxygen atom and the carboxyl group. The protons at C5 are deshielded by the ether oxygen, while the C4 protons are generally in a more shielded, upfield environment. The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield position (10-12 ppm) due to hydrogen bonding, and its signal would disappear upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org The coupling between protons on adjacent carbons (vicinal coupling) and with fluorine atoms provides critical connectivity data.

Table 1: Predicted ¹H NMR Data for this compound Predicted values based on analogous structures and established NMR principles.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| COOH | 10.0 - 12.0 | Broad Singlet | - |

| H2 | 4.5 - 4.8 | Triplet of triplets (tt) | ³J(H,H) ≈ 7-8 Hz, ³J(H,F) ≈ 2-3 Hz |

| H5 | 3.9 - 4.2 | Triplet (t) | ³J(H,H) ≈ 7-8 Hz |

| H4 | 2.3 - 2.6 | Multiplet (m) | ²J(H,H) ≈ 13-15 Hz, ³J(H,H) ≈ 7-8 Hz |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. libretexts.org For this compound, five signals are anticipated.

The carboxyl carbon (C=O) is the most deshielded, appearing in the typical range for carboxylic acids (170-185 ppm). pressbooks.publibretexts.org The C3 carbon, directly bonded to two highly electronegative fluorine atoms, will have its signal shifted downfield and will appear as a triplet due to one-bond coupling (¹JCF). The C2 and C5 carbons, being attached to the ether oxygen, will also be deshielded relative to the C4 carbon. oregonstate.edu Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a singlet for each carbon. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound Predicted values based on analogous structures and established NMR principles.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 170 - 185 | Carboxylic acid carbon. |

| C3 | 115 - 125 (triplet) | Gem-difluorinated carbon, split by ¹JCF coupling. |

| C2 | 75 - 85 | Carbon adjacent to ether oxygen and carboxyl group. |

| C5 | 65 - 75 | Carbon adjacent to ether oxygen. |

| C4 | 30 - 40 | Aliphatic carbon. |

Given the presence of fluorine, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. oxinst.com The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to strong signals and a wide range of chemical shifts that are highly sensitive to the local electronic environment. huji.ac.il

For this compound, the two fluorine atoms at the C3 position are chemically equivalent and are expected to produce a single resonance. This signal's multiplicity will be determined by coupling to nearby protons. The primary coupling will be the three-bond coupling (³JHF) to the two protons on C4, which would split the ¹⁹F signal into a triplet. Further, smaller three-bond coupling to the C2 proton may also be observed.

Table 3: Predicted ¹⁹F NMR Data for this compound Predicted values based on analogous structures and established NMR principles.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| CF ₂ | -90 to -110 | Triplet (or triplet of triplets) | Referenced to CFCl₃. The primary splitting is from ³J(H4,F). |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing correlations between nuclei. slideshare.netwestmont.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this molecule, a key correlation (cross-peak) would be observed between the C4 and C5 protons, confirming their adjacent positions in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). princeton.edu It would definitively link the H2, H4, and H5 proton signals to the C2, C4, and C5 carbon signals, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation tools, as it reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com Key HMBC correlations would be expected from the H2 proton to the carboxyl carbon, C3, and C4, and from the H5 protons to C4 and C3, piecing together the entire ring structure. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is critical for determining the three-dimensional conformation of the oxolane ring by revealing through-space proximities between protons on different parts of the ring.

Table 4: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Information Gained |

| COSY | H4 ↔ H5 | Confirms vicinal H-H coupling and adjacency. |

| HSQC | H2 ↔ C2; H4 ↔ C4; H5 ↔ C5 | Assigns protons to their directly bonded carbons. |

| HMBC | H2 ↔ C=O, C3, C4 | Confirms C2 position relative to carboxyl group and C3, C4. |

| H4 ↔ C3, C5 | Confirms C4 position between C3 and C5. | |

| H5 ↔ C4 | Confirms adjacency of C4 and C5. | |

| NOESY | H2 ↔ H4, H5 | Provides data on the 3D folding and conformation of the oxolane ring. |

While solution-state NMR reveals the structure of molecules as they tumble freely in a solvent, solid-state NMR (ssNMR) provides invaluable information about the molecule's structure in its crystalline or amorphous solid form. mdpi.com This technique is particularly useful for analyzing molecular conformation and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement.

By using techniques such as Magic Angle Spinning (MAS) and high-power proton decoupling, high-resolution spectra of solid samples can be obtained. rsc.org Comparing the ¹³C and ¹⁹F chemical shifts from ssNMR with those from solution NMR can reveal conformational changes that occur upon crystallization. Furthermore, ssNMR can directly probe intermolecular proximities, providing insight into how molecules of this compound arrange themselves in the solid state, which is information not accessible from solution studies. nih.gov

Oxygen-17 (¹⁷O) NMR is a specialized but powerful technique for directly probing the environment of oxygen atoms. nih.gov The ¹⁷O nucleus is quadrupolar, and its chemical shift is extremely sensitive to its local environment, including conformation and hydrogen bonding. researchgate.netacs.org

The main challenge in ¹⁷O NMR is the very low natural abundance (0.038%) of the isotope, which typically necessitates isotopic enrichment of the molecule for successful detection. researchgate.netox.ac.uk For this compound, ¹⁷O NMR of an enriched sample could provide unique data on the electronic environment of the cyclic ether oxygen. The chemical shift would be influenced by the conformation of the five-membered ring and any intra- or intermolecular hydrogen bonding involving the carboxyl group, offering a distinct structural perspective that is complementary to other NMR methods. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. These methods are fundamental for identifying the various functional groups present in this compound.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its key functional groups. The presence of fluorine atoms significantly influences the vibrational frequencies of adjacent bonds.

C-F Stretching: The carbon-fluorine bond is strong, and its stretching vibrations typically appear as intense absorptions in the IR spectrum, generally in the region of 1000-1400 cm⁻¹. For a gem-difluoro compound like this, one would expect to see symmetric and asymmetric stretching modes.

C-O Stretching: The ether C-O-C linkage within the oxolane ring will have a characteristic stretching vibration. This is typically observed in the 1050-1250 cm⁻¹ region.

C=O Stretching: The carbonyl group of the carboxylic acid is a very strong absorber in the IR spectrum, usually found in the range of 1700-1760 cm⁻¹. The exact position can be influenced by hydrogen bonding.

O-H Stretching: The hydroxyl group of the carboxylic acid gives rise to a very broad and strong absorption band in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids in the solid state or in concentrated solutions.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Strong, Broad |

| C=O (Carboxylic Acid) | Stretching | 1700-1760 | Strong |

| C-F | Stretching | 1000-1400 | Strong |

| C-O (Ether) | Stretching | 1050-1250 | Medium-Strong |

Conformational Insights from Vibrational Modes

The five-membered oxolane ring is not planar and can adopt various conformations, such as the envelope and twist forms. The specific conformation of this compound can be influenced by the bulky and electronegative fluorine atoms and the carboxylic acid group. Low-frequency vibrational modes in the far-IR and Raman spectra can provide insights into these ring-puckering and twisting motions. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental vibrational spectra to assign these complex modes and determine the most stable conformation of the molecule. jmaterenvironsci.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS allows for the determination of the exact elemental formula. This is particularly important for distinguishing between compounds that may have the same nominal mass but different elemental compositions. tandfonline.comnih.gov For instance, HRMS can readily differentiate this compound (C₅H₆F₂O₃) from other isomeric structures or compounds with similar masses.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. wikipedia.org The resulting fragment ions (product ions) provide a roadmap of the molecule's structure.

For this compound, several fragmentation pathways can be predicted:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), or the loss of CO₂ (44 Da) followed by the loss of a hydrogen atom. libretexts.org

Ring Opening and Cleavage: The oxolane ring can undergo cleavage, often initiated at the ether oxygen. nih.govnsf.gov The presence of the fluorine atoms will influence the stability of the resulting fragments.

Loss of HF: The elimination of a molecule of hydrogen fluoride (B91410) (HF, 20 Da) is a possible fragmentation pathway for fluorinated compounds. whitman.edu

Table 2: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss |

| [M-H]⁻ | [M-H-CO₂]⁻ | CO₂ (44 Da) |

| [M+H]⁺ | [M+H-H₂O]⁺ | H₂O (18 Da) |

| [M+H]⁺ | [M+H-HCOOH]⁺ | HCOOH (46 Da) |

| [M]⁺˙ | [M-HF]⁺˙ | HF (20 Da) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. caltech.edu This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which has a chiral center at the C2 position, X-ray crystallography of a single crystal would definitively establish its (R) or (S) configuration.

Furthermore, this method would reveal the conformation of the oxolane ring in the solid state and provide details about the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimeric structures. nih.gov Such information is invaluable for understanding the material's physical properties and how it packs in a crystal lattice. nih.govnih.gov While no published crystal structure for this specific compound was found, the technique remains the most powerful tool for its complete structural elucidation in the solid phase. nih.gov

Single-Crystal X-ray Diffraction of this compound and its Crystalline Derivatives

For a molecule like this compound, single-crystal X-ray diffraction would furnish critical data, including the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice), the space group (describing the symmetry of the crystal), and the atomic coordinates of all atoms in the molecule. nih.gov Modern diffractometers, often equipped with cryogenic systems to cool the crystal, can enhance the quality of the diffraction data by reducing thermal vibrations of the atoms. ornl.gov

While specific crystallographic data for this compound is not publicly available in the searched literature, the general outputs of such an analysis are standardized. A hypothetical data table resulting from a single-crystal X-ray diffraction experiment is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₅H₆F₂O₃ |

| Formula Weight | 152.10 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.543(2) Å |

| b | 6.123(1) Å |

| c | 11.456(3) Å |

| α | 90° |

| β | 109.21(3)° |

| γ | 90° |

| Volume | 564.1(2) ų |

| Z | 4 |

| Calculated Density | 1.790 Mg/m³ |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. acs.orgcapes.gov.br For this compound, the primary interactions expected are hydrogen bonds, given the presence of the carboxylic acid group (a strong hydrogen bond donor) and the oxygen and fluorine atoms (potential hydrogen bond acceptors).

The classic and most significant hydrogen bond in the crystal structure of a carboxylic acid is the formation of a dimeric structure through O-H···O interactions between the carboxyl groups of two adjacent molecules. capes.gov.br This robust supramolecular synthon is a common feature in the crystal packing of carboxylic acids. acs.org

Halogen bonding, another type of non-covalent interaction, is typically observed with heavier halogens like iodine or bromine and is less common for fluorine. rsc.orgnih.gov Therefore, significant halogen bonding is not anticipated to be a primary organizing force in the crystal structure of this compound.

A detailed analysis of the crystal structure would allow for the precise measurement of the distances and angles of these hydrogen bonds, providing quantitative insight into their strength and contribution to the crystal packing.

Hypothetical Intermolecular Interaction Data for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| O-H···O | 0.84 | 1.80 | 2.64 | 175 |

| C-H···O | 0.99 | 2.45 | 3.35 | 150 |

| C-H···F | 0.98 | 2.50 | 3.40 | 152 |

Note: The data in this table is hypothetical and based on typical bond lengths and angles for such interactions.

Determination of Absolute Stereochemistry

The carbon atom at the 2-position of the oxolane ring in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). Determining the absolute stereochemistry, i.e., the actual three-dimensional arrangement of the atoms at this chiral center (designated as either R or S), is a critical aspect of its characterization.

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the absolute configuration of a chiral molecule. rigaku.com This is typically achieved through the analysis of anomalous dispersion effects, which requires the presence of a heavier atom in the structure or the use of a specific X-ray wavelength. If the molecule crystallizes in a non-centrosymmetric space group, the Flack parameter can be calculated from the diffraction data to confidently assign the absolute stereochemistry.

Alternatively, chemical methods can be employed. One common approach involves the derivatization of the carboxylic acid with a chiral reagent of known absolute configuration, such as α-methoxyphenylacetic acid (MPA), to form diastereomers. nih.gov These diastereomers can then be analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. usm.eduresearchgate.net The differences in the chemical shifts of the protons near the stereocenter in the resulting diastereomeric amides or esters can be used to deduce the absolute configuration of the original acid, often by applying empirical models like the Mosher method. nih.govusm.edu Chiral High-Performance Liquid Chromatography (HPLC) can also be used to separate the enantiomers and, with appropriate standards, determine the absolute configuration. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common choice for studying organic molecules due to its balance of accuracy and computational cost.

Electronic Structure and Bonding Analysis of the Difluorooxolane System

A DFT analysis of 3,3-Difluorooxolane-2-carboxylic acid would reveal key details about its electronic nature. The introduction of two highly electronegative fluorine atoms at the C3 position significantly influences the electron distribution throughout the oxolane ring and the attached carboxylic acid group. mdpi.com This inductive effect would lead to a notable polarization of the C-F bonds and would also impact the adjacent C-C and C-O bonds.

Natural Bond Orbital (NBO) analysis would likely be employed to quantify the charge distribution on each atom, providing a more detailed picture than simple electronegativity considerations. This analysis would also describe the nature of the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals are fundamental to understanding the molecule's reactivity. biointerfaceresearch.com

Prediction of Molecular Geometries and Conformational Preferences

The five-membered oxolane ring is not planar and can adopt various conformations, typically described as envelope or twist forms. The presence of the difluoro and carboxylic acid substituents would create a complex conformational landscape. Computational methods, particularly DFT, would be used to locate the different stable conformers and determine their relative energies. illinois.eduresearchgate.net

For each conformer, key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated. These theoretical values are crucial for understanding the steric and electronic interactions that dictate the preferred three-dimensional structure of the molecule. For instance, studies on similar fluorinated compounds have shown that the gauche effect can play a significant role in determining the conformational preferences around C-C bonds adjacent to fluorine atoms.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govmdpi.com For this compound, the calculations would predict the chemical shifts for the non-equivalent protons and carbons in the molecule, as well as the characteristic shifts for the fluorine atoms. The strong electronegativity of fluorine would be expected to cause significant deshielding of nearby nuclei. researchgate.net

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization calculations. These frequencies correspond to the infrared (IR) and Raman spectral peaks. The calculated spectrum would show characteristic bands for the C=O and O-H stretching of the carboxylic acid group, C-O-C stretching of the ether, and the prominent C-F stretching modes. researchgate.net

A hypothetical data table for calculated vibrational frequencies might look like this:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | ~3500 | O-H stretch (monomer) |

| ν(C=O) | ~1750 | Carbonyl stretch |

| ν(C-F) | ~1100-1200 | C-F symmetric/asymmetric stretches |

| ν(C-O-C) | ~1050 | Ether C-O-C stretch |

Assessment of Acidity (pKa) and Fluorine's Influence on Reactivity

The acidity of the carboxylic acid group, quantified by its pKa value, is heavily influenced by the gem-difluoro substitution. The strong electron-withdrawing inductive effect of the two fluorine atoms would stabilize the conjugate base (carboxylate anion) by delocalizing the negative charge. mdpi.com This stabilization would make the acid more willing to donate its proton, resulting in a lower pKa value compared to its non-fluorinated analog, oxolane-2-carboxylic acid.

Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent, often modeled using a Polarizable Continuum Model (PCM). nih.govresearchgate.netnih.gov The accuracy of these predictions can be high, often with a mean absolute error of less than 0.5 pKa units. nih.govnih.gov

Reaction Pathway and Transition State Modeling for Synthetic Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. youtube.com For synthetic routes leading to or involving this compound, DFT calculations could be used to model the reaction pathways. This involves locating the transition state structures for each step of the reaction.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are typically performed on single molecules in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the behavior of molecules in an explicit solvent environment over time.

For this compound, an MD simulation would involve placing one or more molecules in a box filled with a chosen solvent (e.g., water) and calculating the forces between all atoms using a force field. The simulation then solves Newton's equations of motion to track the positions and velocities of all atoms over a certain period. youtube.com

MD simulations could be used to study:

Solvation Structure: How water molecules arrange themselves around the solute molecule, particularly around the polar carboxylic acid group and the fluorine atoms.

Conformational Dynamics: The transitions between different conformers of the molecule in solution, providing a more dynamic picture than the static view from quantum chemical calculations.

Transport Properties: Although typically used for larger systems, MD can be used to estimate properties like the diffusion coefficient of the molecule in a given solvent. nih.gov

Conformational Dynamics of the Difluorooxolane Ring and its Carboxylic Acid Moiety

The conformational landscape of this compound is dictated by the interplay of steric and electronic effects arising from the geminal fluorine atoms, the oxolane ring, and the carboxylic acid group. While direct experimental or computational studies on the conformational dynamics of this specific molecule are not extensively available in the current literature, valuable insights can be drawn from computational studies of analogous fluorinated and cyclic carboxylic acids.

The oxolane (tetrahydrofuran) ring itself is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope (E) and twist (T) forms, to alleviate torsional strain. The introduction of substituents, particularly the bulky and highly electronegative fluorine atoms at the C3 position and the carboxylic acid group at the C2 position, is expected to significantly influence the ring's pseudorotational itinerary. The gem-difluoro group introduces a strong gauche effect, where the C-F bonds influence the torsional angles of the ring, and also creates a local dipole that can interact with the carboxylic acid moiety.